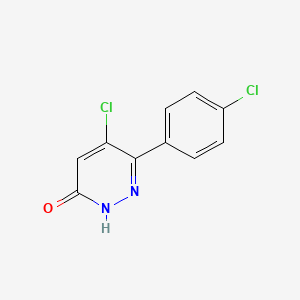

5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Environmental Impact and Degradation

Chlorophenols, structurally related to the compound , have been extensively studied for their environmental impact, particularly as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Research highlights the correlation between chlorophenols and dioxin concentrations, emphasizing the importance of understanding chlorinated compounds' formation and degradation pathways in environmental health contexts (Peng et al., 2016).

Potential in Medicinal Chemistry

The pyridazinone core, closely related to 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one, is recognized for its significant pharmacological potential. Vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors, suggesting a promising avenue for anti-inflammatory and pain management therapies. These compounds demonstrate high selectivity and reduced side effects compared to traditional NSAIDs, indicating their potential in developing safer and more effective treatments (Asif, 2016).

Organic Synthesis and Catalysis

Research on synthetic protocols for pyridazine and pyridazinone analogues sheds light on the vast potential of these compounds in organic synthesis. The ability to derive various biologically active derivatives from pyridazinone cores through strategic chemical modifications opens new pathways for the creation of novel therapeutic agents. This versatility underscores the importance of compounds like this compound in medicinal chemistry and drug development (Jakhmola et al., 2016).

Environmental Remediation

The degradation of chlorinated phenols by zero valent iron and bimetals, a topic closely related to the environmental fate of chlorinated pyridazinones, highlights the ongoing need for effective remediation strategies for chlorinated organic pollutants. This research indicates the potential for employing advanced materials and technologies to mitigate the environmental impact of chlorinated compounds, including those similar to this compound (Gunawardana et al., 2011).

Safety and Hazards

The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mécanisme D'action

Target of Action

The primary targets of the compound 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one are cyclooxygenase-1/2 (COX-1 2) and 5-lipoxygenase (5-LO). These enzymes play a crucial role in the inflammatory response .

Mode of Action

This compound interacts with its targets by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins by COX-1/2 and leukotriene B4 (LTB4) formation by 5-LO .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is involved in the inflammatory response. By inhibiting COX-1/2 and 5-LO, this compound reduces the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the levels of pro-inflammatory mediators. This can lead to a decrease in inflammation and associated symptoms .

Propriétés

IUPAC Name |

4-chloro-3-(4-chlorophenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-3-1-6(2-4-7)10-8(12)5-9(15)13-14-10/h1-5H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLPGZYFWNLWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80591-41-9 |

Source

|

| Record name | 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2574159.png)

![N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2574160.png)

![Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574161.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2574163.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2574168.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2574180.png)